

# SNAP 94847 Hydrochloride: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: SNAP 94847 hydrochloride

Cat. No.: B2784360

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## Introduction

**SNAP 94847 hydrochloride** is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).<sup>[1][2][3]</sup> This technical guide provides an in-depth overview of **SNAP 94847 hydrochloride**, including its chemical properties, mechanism of action, pharmacological data, and detailed experimental protocols for its use in preclinical research. This document is intended for researchers, scientists, and drug development professionals investigating the role of the MCH1 receptor in various physiological processes.

## Chemical and Pharmacological Properties

**SNAP 94847 hydrochloride** is chemically known as N-[3-[1-[[4-(3,4-Difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methylpropanamide hydrochloride.<sup>[2][4]</sup> The hydrochloride salt form offers enhanced water solubility and stability compared to the free base.<sup>[5]</sup>

## Chemical Data

Property	Value	Reference
Molecular Formula	C <sub>29</sub> H <sub>32</sub> F <sub>2</sub> N <sub>2</sub> O <sub>2</sub> ·HCl	[1]
Molecular Weight	515.03 g/mol	[1]
CAS Number	1781934-47-1	[1]
Purity	≥98%	[1]
Solubility	Soluble to 100 mM in DMSO and 100 mM in ethanol.	[1]

## Pharmacological Data

SNAP 94847 is a high-affinity antagonist for the MCH1 receptor with excellent selectivity over other receptors.

Parameter	Value	Species	Assay Type	Reference
K <sub>i</sub>	2.2 nM	Human	Radioligand Binding Assay	[5][6]
K <sub>-</sub>	530 pM	Human	Radioligand Binding Assay	[5][6]
Selectivity	> 80-fold over α <sub>1a</sub> adrenergic receptor	[1][2]		
Selectivity	> 500-fold over D <sub>2</sub> dopamine receptor	[1][2]		

## Pharmacokinetic Profile in Rats

Parameter	Value	Route of Administration	Reference
Bioavailability	59%	Oral	[7]
Plasma Clearance	4.2 L/hr/kg	Oral	[7]
Blood Clearance	3.3 L/hr/kg	Oral	[7]
Half-life ( $t_{1/2}$ )	5.2 hours	Oral	[7]

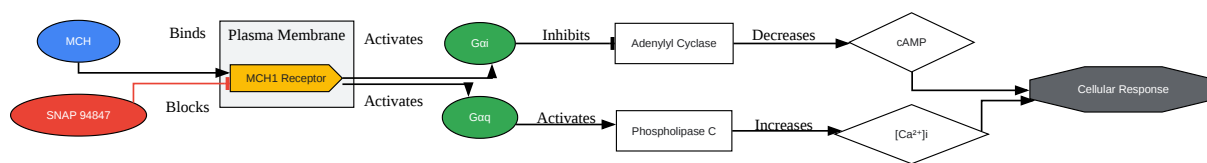
## Mechanism of Action and Signaling Pathway

The melanin-concentrating hormone receptor 1 (MCH1) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. It is involved in the regulation of energy homeostasis, mood, and appetite. The MCH1 receptor couples to inhibitory G proteins ( $G_{\alpha i}$ ) and  $G_q$  proteins ( $G_{\alpha q}$ ).

Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), the MCH1 receptor initiates two primary signaling cascades:

- **$G_{\alpha i}$  Pathway:** Activation of  $G_{\alpha i}$  leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
- **$G_{\alpha q}$  Pathway:** Activation of  $G_{\alpha q}$  stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate ( $IP_3$ ) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations ( $[Ca^{2+}]_i$ ).

**SNAP 94847 hydrochloride** acts as a competitive antagonist at the MCH1 receptor, blocking the binding of MCH and thereby inhibiting these downstream signaling pathways. This antagonism is the basis for its observed physiological effects.



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**Figure 1:** MCH1 Receptor Signaling Pathway and Antagonism by SNAP 94847.

## In Vivo Applications and Efficacy

**SNAP 94847 hydrochloride** has demonstrated significant efficacy in various preclinical models, highlighting its therapeutic potential.

- **Anxiolytic and Antidepressant-like Effects:** The compound exhibits anxiolytic activity and has shown antidepressant-like effects in rodent models.<sup>[1][3]</sup>
- **Regulation of Food Intake:** SNAP 94847 decreases food-reinforced operant responding in vivo, suggesting a role in the modulation of feeding behavior.<sup>[1]</sup>
- **Neurogenesis:** It has been shown to increase neurogenesis in the dentate gyrus.<sup>[1]</sup>
- **Dopamine System Sensitization:** Chronic treatment with SNAP 94847 has been shown to induce sensitivity to dopamine D2/D3 receptor agonists, a characteristic shared with some clinical antidepressants.<sup>[8]</sup>

## Experimental Protocols

This section provides detailed methodologies for key experiments involving **SNAP 94847 hydrochloride**.

### MCH1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the MCH1 receptor.

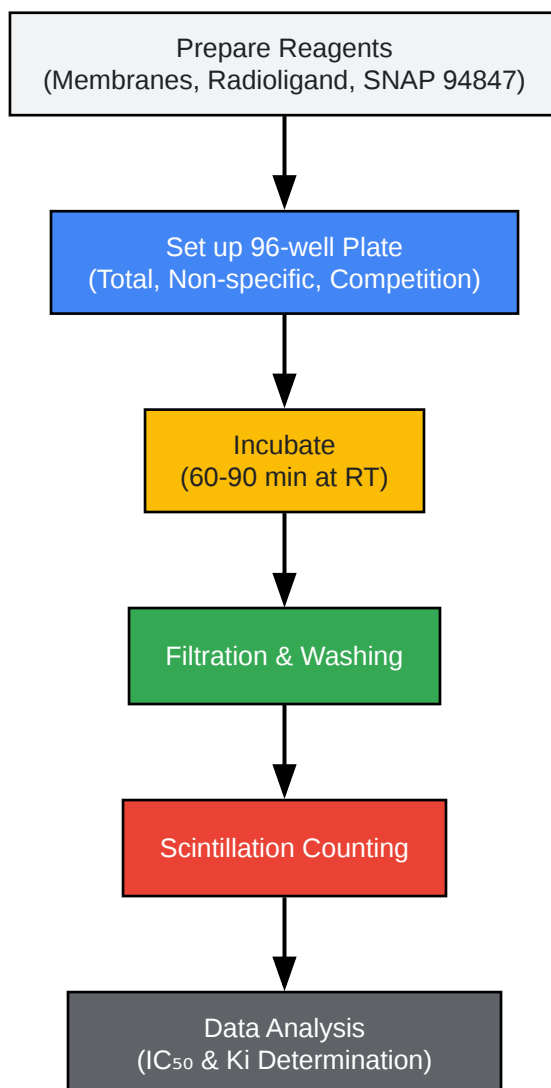
## Materials:

- HEK293 cell membranes expressing the human MCH1 receptor.
- Radioligand: [ $^{125}$ I]-MCH.
- Unlabeled Ligand: **SNAP 94847 hydrochloride**.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, 0.2% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
- Filtration apparatus (cell harvester).
- Scintillation counter.

## Procedure:

- Prepare serial dilutions of **SNAP 94847 hydrochloride** in Assay Buffer.
- In a 96-well plate, add in the following order:
  - 50  $\mu$ L of Assay Buffer (for total binding) or unlabeled MCH (1  $\mu$ M for non-specific binding) or **SNAP 94847 hydrochloride** dilution.
  - 50  $\mu$ L of [ $^{125}$ I]-MCH (at a concentration near its K<sub>d</sub>).
  - 100  $\mu$ L of MCH1 receptor membrane preparation (5-10  $\mu$ g protein/well).
- Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
- Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold Wash Buffer.

- Dry the filters and measure the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the  $IC_{50}$  value by non-linear regression analysis of the competition curve and calculate the  $K_i$  using the Cheng-Prusoff equation.



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**Figure 2:** Workflow for MCH1 Receptor Radioligand Binding Assay.

## In Vivo Behavioral Assessments in Mice

General Considerations:

- Animals should be acclimated to the testing room for at least 1 hour before experiments.
- **SNAP 94847 hydrochloride** is typically administered orally (p.o.) via gavage.
- All experiments should include a vehicle-treated control group.

#### 1. Light/Dark Box Test (Anxiety Model)

This test assesses anxiety-like behavior based on the natural aversion of mice to brightly lit, open spaces.

Apparatus:

- A two-compartment box, with one compartment dark and the other brightly illuminated. A small opening connects the two compartments.

Procedure:

- Administer **SNAP 94847 hydrochloride** or vehicle to the mice.
- After the appropriate pre-treatment time (e.g., 60 minutes), place the mouse in the center of the light compartment, facing away from the opening.
- Allow the mouse to freely explore the apparatus for 5-10 minutes.
- Record the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
- Anxiolytic effects are indicated by an increase in the time spent in the light compartment and the number of transitions.

#### 2. Forced Swim Test (Depression Model)

This test is used to screen for antidepressant-like activity by assessing the animal's mobility in an inescapable water cylinder.

Apparatus:

- A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

Procedure:

- Administer **SNAP 94847 hydrochloride** or vehicle.
- Gently place the mouse into the water-filled cylinder.
- Record a 6-minute session.
- Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.
- A decrease in immobility time is indicative of an antidepressant-like effect.

### 3. Novelty-Suppressed Feeding Test (Anxiety/Depression Model)

This test is based on the conflict between the drive to eat and the fear of a novel, open environment.

Procedure:

- Food-deprive the mice for 18-24 hours prior to the test.
- Administer **SNAP 94847 hydrochloride** or vehicle.
- Place a single food pellet in the center of a brightly lit, open-field arena.
- Place the mouse in a corner of the arena and measure the latency to begin eating the food pellet (maximum test duration is typically 10 minutes).
- Immediately after the test, return the mouse to its home cage with a pre-weighed amount of food and measure food consumption over a short period (e.g., 5 minutes) to control for effects on appetite.



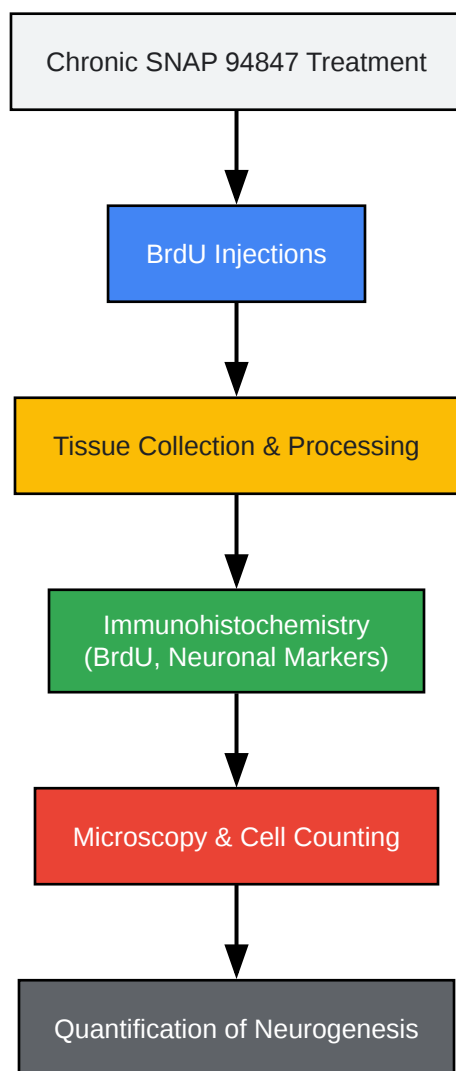
- A decrease in the latency to eat in the novel environment, without a significant change in home cage consumption, suggests an anxiolytic/antidepressant-like effect.

## Assessment of Adult Hippocampal Neurogenesis

This protocol uses the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) to label proliferating cells in the dentate gyrus.

Procedure:

- Treat mice chronically with **SNAP 94847 hydrochloride** or vehicle.
- During the treatment period, administer BrdU (e.g., 50-100 mg/kg, i.p.) daily for several consecutive days to label dividing cells.
- After a survival period (e.g., 24 hours for proliferation studies or several weeks for survival and differentiation studies), perfuse the animals and collect the brains.
- Process the brain tissue for immunohistochemistry.
- Perform immunostaining for BrdU and neuronal markers (e.g., NeuN for mature neurons, DCX for immature neurons).
- Quantify the number of BrdU-positive cells and co-labeled cells in the dentate gyrus using stereological methods.
- An increase in the number of BrdU-positive cells indicates enhanced neurogenesis.



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**Figure 3:** Experimental Workflow for Assessing Adult Neurogenesis.

## Pharmacokinetic Study in Rats

This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of **SNAP 94847 hydrochloride** following oral administration.

Procedure:

- Fast rats overnight prior to dosing.
- Administer a single oral dose of **SNAP 94847 hydrochloride**.

- Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
- Process the blood samples to obtain plasma.
- Analyze the plasma concentrations of SNAP 94847 using a validated bioanalytical method (e.g., LC-MS/MS).
- Calculate pharmacokinetic parameters such as  $C_{max}$ ,  $T_{max}$ , AUC, and  $t_{1/2}$  using appropriate software.

## Conclusion

**SNAP 94847 hydrochloride** is a valuable research tool for investigating the physiological and pathological roles of the MCH1 receptor. Its high potency, selectivity, and oral bioavailability make it a suitable candidate for in vivo studies exploring potential therapeutic applications in areas such as anxiety, depression, and metabolic disorders. The experimental protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies.

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